3-Ethyl-2-hydrazinoquinoline hydrochloride
Description
Chemical Structure and Properties 3-Ethyl-2-hydrazinoquinoline hydrochloride is a quinoline derivative with a hydrazine group at position 2 and an ethyl substituent at position 2. Its molecular formula is C₁₃H₁₈ClN₃, and it has a molecular weight of 251.76 g/mol . The compound is often used as an intermediate in synthesizing heterocyclic derivatives, particularly hydrazones and Schiff bases, due to the reactivity of its hydrazino group .
Key Applications The hydrazino group enables this compound to act as a precursor in medicinal chemistry, especially for designing antibacterial and antifungal agents . Its structural flexibility allows modifications at positions 6, 7, and 8 of the quinoline ring to optimize biological activity .
Structure
3D Structure of Parent
Properties
CAS No. |
1171918-60-7 |
|---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(3-ethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)14-12;/h3-7H,2,12H2,1H3,(H,13,14);1H |
InChI Key |
IHKDSBAGXSPZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3-ethylquinoline with hydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve the use of reactors and purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Ethyl-2-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Ethyl-2-hydrazinoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
The following table highlights key structural and functional differences between 3-Ethyl-2-hydrazinoquinoline hydrochloride and its analogs:
Reactivity and Functional Group Analysis
- Hydrazino Group Reactivity: The hydrazino (–NH–NH₂) group in all these compounds reacts with aldehydes and ketones to form hydrazones. For example, 7-chloro-4-hydrazinylquinoline derivatives () react with heteroaromatic aldehydes to form antibacterial agents .
- Substituent Effects :
- Methyl/Ethyl Groups : Increase lipophilicity, improving membrane permeability (e.g., 6,8-dimethyl derivatives) .
- Ethoxy/Methoxy Groups : Enhance solubility in aqueous media, critical for pharmacokinetics (e.g., 6-ethoxy and 6-methoxy analogs) .
- Chlorine Substituents : Electron-withdrawing effects stabilize intermediates during synthesis but may reduce nucleophilicity .
Biological Activity
3-Ethyl-2-hydrazinoquinoline hydrochloride is a hydrazine derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with hydrazinoquinoline structures can exhibit inhibitory effects on specific enzymes, such as carbonic anhydrase (CA), which is implicated in numerous physiological processes including acid-base balance and respiration.
- Inhibition of Carbonic Anhydrase :
- Antioxidant Properties :
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxicity Studies :
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and colon cancer cells. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent . -
Antimicrobial Activity :
Another investigation focused on the antimicrobial properties of hydrazine derivatives, including this compound. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential for developing new antimicrobial agents . -
Carbonic Anhydrase Inhibition :
Research into the inhibition of carbonic anhydrase by hydrazine derivatives revealed that this compound selectively inhibits hCA IX with a Ki value indicating effective binding. This selectivity suggests a possible therapeutic application in targeting tumors where hCA IX is overexpressed .
Research Findings
Recent studies have expanded on the synthesis and evaluation of hydrazine derivatives, including this compound. The findings suggest that modifications to the hydrazine structure can enhance biological activity and selectivity towards specific targets.
- Synthesis Techniques : Various synthetic approaches have been developed to optimize the yield and purity of hydrazine derivatives, which are crucial for their biological evaluation .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of hydrazine derivatives indicate that specific substitutions can significantly influence their inhibitory potency against carbonic anhydrases and their overall biological profile .
Q & A
Q. What are the standard synthesis protocols for 3-Ethyl-2-hydrazinoquinoline hydrochloride, and how is purity confirmed?
The compound is synthesized via multi-step reactions, typically starting with substituted quinoline precursors. For example, hydrazine derivatives are introduced at the 2-position through nucleophilic substitution or condensation reactions. Ethyl and other substituents are added using alkylation or reductive amination. Purity is confirmed via analytical methods such as:
- High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling.
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify structural integrity .
- Mass Spectrometry (MS) for molecular weight validation .
Q. What storage conditions are recommended to ensure compound stability?
- Store in airtight, light-protected containers at -20°C to prevent hydrolysis or oxidation of the hydrazino group.
- Use desiccants to minimize moisture exposure, as hydrochloride salts are hygroscopic .
- Regularly monitor stability via HPLC to detect degradation products.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Key parameters include:
- Temperature control : Maintaining 60–80°C during hydrazine coupling to balance reactivity and side-product formation .
- Catalyst selection : Transition metal catalysts (e.g., Pd/C) for regioselective alkylation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Table 1 : Comparison of Reaction Conditions for Scale-Up
| Parameter | Lab-Scale (mg) | Pilot-Scale (g) |
|---|---|---|
| Reaction Time | 12–24 h | 6–8 h |
| Catalyst Loading | 5 mol% | 2 mol% |
| Yield | 65–70% | 75–80% |
Source: Adapted from quinoxaline derivative protocols .
Q. What experimental designs are recommended to evaluate antimicrobial activity against resistant pathogens?
- Strain selection : Use clinical isolates (e.g., methicillin-resistant Staphylococcus aureus [MRSA]) to assess efficacy against resistant strains .
- Dose-response assays : Test concentrations from 1–100 µM in broth microdilution assays.
- Control groups : Include standard antibiotics (e.g., vancomycin) and solvent controls (DMSO ≤1% v/v).
- Mechanistic studies : Perform time-kill curves and synergy assays with β-lactam antibiotics .
Q. How can contradictions in reported biological activities be resolved?
Discrepancies may arise from:
- Variability in assay conditions (e.g., pH, incubation time).
- Impurity profiles : Use ultra-pure batches (≥98% purity) and validate with orthogonal analytical methods.
- Reproducibility checks : Collaborate with independent labs to confirm activity trends .
Q. What strategies mitigate interference from hydrazino group reactivity in biological assays?
- Derivatization : Protect the hydrazino group with acetyl or Boc groups during screening.
- Buffer optimization : Use neutral pH buffers to minimize undesired Schiff base formation with carbonyl-containing biomolecules .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR and MS data with computational predictions (e.g., DFT-based chemical shift calculations).
- Crystallography : Resolve ambiguous signals via X-ray crystallography if crystalline derivatives can be obtained .
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?
- Non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Principal Component Analysis (PCA) to identify outliers in high-throughput screening datasets .
Safety & Handling
Q. What safety protocols are critical for handling hydrazinoquinoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
